2-Bromo-6-methoxy-4-methylphenol
Description
2-Bromo-6-methoxy-4-methylphenol is a phenolic derivative with a bromine atom at position 2, a methoxy group at position 6, and a methyl group at position 4 of the aromatic ring.
Properties
Molecular Formula |
C8H9BrO2 |
|---|---|
Molecular Weight |
217.06 g/mol |
IUPAC Name |
2-bromo-6-methoxy-4-methylphenol |
InChI |
InChI=1S/C8H9BrO2/c1-5-3-6(9)8(10)7(4-5)11-2/h3-4,10H,1-2H3 |
InChI Key |
SVTTWWUPRPXUDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methoxy-4-methylphenol typically involves the bromination of 6-methoxy-4-methylphenol. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, at a controlled temperature to ensure selective bromination at the 2-position . The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous bromination processes. This involves the accurate measurement and mixing of bromine and 6-methoxy-4-methylphenol, followed by controlled addition to a reactor. The reaction mixture is maintained at a specific temperature and stirred continuously to ensure complete reaction and minimize side reactions .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methoxy-4-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted phenols with various functional groups replacing the bromine atom.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of 6-methoxy-4-methylphenol by replacing the bromine atom with hydrogen.
Scientific Research Applications
2-Bromo-6-methoxy-4-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Bromo-6-methoxy-4-methylphenol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s antioxidant properties are likely due to its phenolic structure, which can scavenge free radicals and prevent oxidative damage .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Comparison
The table below highlights key structural differences between 2-bromo-6-methoxy-4-methylphenol and analogous brominated phenols:
*Calculated based on molecular formula.
Key Observations:
- Substituent Positions: The target compound’s bromine at position 2 distinguishes it from analogs like the 4-bromo derivatives (e.g., ). Substitution at position 6 varies widely, with methoxy, methyl, or complex groups (e.g., iminomethyl, pyrimidine) influencing steric bulk and electronic effects.
- Electronic Effects : Methoxy (electron-donating) and bromo (electron-withdrawing) groups create an ortho/para-directing profile in the target compound, whereas chloro substituents (e.g., ) enhance electrophilic substitution resistance.
Physicochemical Properties
Limited experimental data are available, but predicted properties (e.g., pKa, solubility) can be inferred from substituent effects:
*Estimated based on analogous phenolic compounds.
Key Observations:
- Acidity: The target compound’s phenol group has a pKa similar to other brominated phenols (~9–10), but electron-withdrawing groups (e.g., Cl in ) may lower pKa slightly.
- Solubility: Methoxy and aminomethyl groups (e.g., ) enhance polarity, improving solubility in polar solvents compared to chloro- or methyl-substituted analogs.
Crystallographic and Structural Analysis
- Molecular Geometry: X-ray studies of analogs (e.g., ) reveal planar aromatic rings with substituents influencing dihedral angles. For example, bulky groups like iminomethyl introduce torsional strain .
Biological Activity
2-Bromo-6-methoxy-4-methylphenol, a compound of interest in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and antifungal properties, supported by research findings and case studies.
This compound is a brominated phenolic compound with the following chemical structure:
- Molecular Formula : C₉H₁₀BrO₂
- CAS Number : 3-(2-ethoxyethyl)-1-methyl-7-phenyl-
This compound's structure contributes to its biological activity through interactions with various biological targets.
Anticancer Activity
Recent studies have demonstrated the potential of this compound in cancer treatment. It has been evaluated for its cytotoxic effects against various cancer cell lines, including Hep-G2 and MCF-7.
Research Findings
- Cytotoxicity Assay : The MTT assay indicated that this compound exhibited significant cytotoxicity against Hep-G2 liver carcinoma cells, with an IC₅₀ value lower than standard chemotherapeutic agents like cisplatin .
| Cell Line | IC₅₀ (µg/ml) | Comparison Drug | IC₅₀ (µg/ml) |
|---|---|---|---|
| Hep-G2 | 2.6 ± 0.11 | Cisplatin | 4.0 |
| MCF-7 | 3.0 ± 0.2 | Cisplatin | 4.0 |
Antibacterial Activity
The antibacterial properties of this compound have been assessed against various bacterial strains. It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
Key Findings
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated notable antibacterial activity with MIC values comparable to established antibiotics such as gentamicin.
| Bacterial Strain | MIC (µg/ml) | Comparison Antibiotic | MIC (µg/ml) |
|---|---|---|---|
| Staphylococcus aureus | 62.5 | Gentamicin | 125 |
| Escherichia coli | 125 | Gentamicin | 250 |
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity against various fungal strains.
Study Insights
- Fungal Inhibition : The compound was effective against common fungal pathogens, with MIC values lower than those of fluconazole.
| Fungal Strain | MIC (µg/ml) | Comparison Drug | MIC (µg/ml) |
|---|---|---|---|
| Candida albicans | 62.5 | Fluconazole | 250 |
The mechanisms underlying the biological activities of this compound involve:
- Cytotoxicity : Induction of apoptosis in cancer cells through disruption of mitochondrial function.
- Antibacterial Action : Inhibition of protein synthesis and disruption of cell wall synthesis in bacteria.
- Antifungal Mechanism : Targeting ergosterol biosynthesis pathways in fungi.
Case Study 1: Anticancer Efficacy
A study involving the treatment of Hep-G2 cells with varying concentrations of this compound revealed a dose-dependent increase in cytotoxicity, supporting its potential as a chemotherapeutic agent .
Case Study 2: Antibacterial Effectiveness
In a clinical setting, a formulation containing this compound was tested against MRSA strains, demonstrating significant reductions in bacterial load compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
